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Compound Name: Glucose 6-(hydrogen sulfate)

CAS No.: 3803-84-7

Cat. No.: B1194181

Get Quote

Executive Summary
D-Glucose 6-sulfate (G6S) is a critical monosaccharide derivative that serves as a fundamental

building block in the synthesis of glycosaminoglycans (GAGs), heparin analogs, and various

biologically active oligosaccharides. As a Senior Application Scientist, I have designed this

whitepaper to move beyond theoretical overviews, providing drug development professionals

and synthetic chemists with a field-proven, self-validating framework for the regioselective

synthesis and orthogonal characterization of G6S.

Mechanistic Rationale for Regioselective Sulfation
The primary challenge in carbohydrate chemistry is differentiating multiple hydroxyl groups of

similar reactivity. In unprotected D-glucose, the primary hydroxyl group at C-6 is sterically the

most accessible and exhibits higher nucleophilicity compared to the secondary hydroxyls at C-

2, C-3, and C-4.

To exploit this subtle difference, the reaction must be placed under strict kinetic control[1]. We

utilize the sulfur trioxide-pyridine ( SO3​⋅Py ) complex in an anhydrous polar aprotic solvent,

typically N,N -dimethylformamide (DMF).
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Causality of Reagent Selection: Free SO3​or chlorosulfonic acid is too aggressive and leads

to exhaustive polysulfation and glycosidic cleavage. The pyridine ligand dampens the

electrophilicity of the SO3​core, acting as a mild, controlled sulfating agent.

Causality of Solvent: DMF is chosen over pure pyridine because it completely solubilizes the

unprotected carbohydrate and stabilizes the transition state of the SO3​transfer, maximizing

the yield of the monosulfated product[1].
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Fig 1: Regioselective chemical synthesis workflow of D-glucose 6-sulfate under kinetic control.

Experimental Protocol: Self-Validating Chemical
Synthesis
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This protocol is designed as a closed-loop, self-validating system. Every phase includes an In-

Process Control (IPC) to ensure the integrity of the final product.

Phase 1: Anhydrous Preparation
Drying: Dry 5.0 g ( 27.7 mmol ) of D-glucose under vacuum ( <1 mbar ) at 60∘C for 12 hours.

Rationale: Trace water reacts with SO3​to form sulfuric acid, which causes non-specific

degradation and drastically lowers the yield.

Solubilization: Dissolve the dried D-glucose in 50 mL of anhydrous DMF under an inert argon

atmosphere.

Phase 2: Kinetically Controlled Sulfation
Initialization: Cool the reaction flask to 0∘C using an ice bath.

Reagent Addition: Add 5.3 g ( 33.2 mmol , 1.2 eq ) of SO3​⋅Py complex portion-wise over 30

minutes. Rationale: The reaction is exothermic; maintaining 0∘C prevents the thermal

activation required for secondary hydroxyl sulfation.

Propagation: Stir at 0∘C for 1 hour, then remove the ice bath and allow the mixture to warm

to 25∘C for 4 hours.

IPC 1 (TLC Monitoring): Spot the mixture on silica gel TLC (Eluent: EtOAc/MeOH/H2O

6:2:1). Stain with anisaldehyde. The desired G6S product will appear as a distinct, highly

polar spot ( Rf​≈0.2 ) below the unreacted glucose.

Phase 3: Quenching and Neutralization
Alkaline Quench: Cool the mixture back to 0∘C . Slowly add cold aqueous KOH ( 1 M ) until

the pH stabilizes exactly between 7.5 and 8.0 .

IPC 2 (pH Validation):Rationale: Carbohydrate sulfates are highly acid-labile. If the pH drops

below 6.0, autohydrolysis of the newly formed sulfate ester will occur. Over-titration (pH >

9.0) risks base-catalyzed epimerization at C-2.

Phase 4: Isolation and Purification
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Concentration: Remove DMF under reduced pressure (co-evaporate with toluene to assist

removal).

Ion Exchange: Pass the crude residue through a Dowex 50W-X8 cation exchange resin ( K+

form) to ensure complete conversion to the potassium salt[1].

Crystallization: Recrystallize the product from a minimal amount of water by slowly adding

absolute ethanol until turbidity persists. Chill overnight at 4∘C .

IPC 3 (Inorganic Sulfate Test): Dissolve 10 mg of the final crystal in water and add a drop of

1 M BaCl2​. Rationale: A white precipitate ( BaSO4​) indicates contamination with inorganic

sulfate, requiring a second recrystallization.

Advanced Characterization Methodologies
To establish absolute trustworthiness in the synthesized batch, orthogonal analytical

characterization is mandatory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Regioselectivity is unequivocally proven via 13C and 1H NMR[2]. The electron-withdrawing

nature of the sulfate ester heavily deshields the local nuclei. Upon successful sulfation at C-6,

the 13C resonance of the C-6 carbon shifts significantly downfield from ∼61.5 ppm to

∼67.4 ppm [2]. The absence of downfield shifts at C-2, C-3, or C-4 confirms the lack of

polysulfation.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Because sulfate groups are inherently anionic and carry a fixed negative charge at

physiological pH, negative ion mode ESI-MS is the optimal technique[3]. The parent ion [M−H]−

is observed at m/z259 . Collision-Induced Dissociation (CID) MS/MS yields highly characteristic

fragmentation, specifically the neutral loss of SO3​( 80 Da ) and the heterolytic cleavage

yielding the hydrogen sulfate anion ( m/z97 )[3].
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Fig 2: ESI-MS/MS negative ion mode fragmentation pathways for D-glucose 6-sulfate.

Quantitative Data Summaries
Table 1: 13C and 1H NMR Chemical Shift Assignments ( D2​O , 300 MHz ) | Position | 13C

Chemical Shift (ppm) | 1H Chemical Shift (ppm) | Shift vs. Unmodified Glucose ( Δ ppm) | | :--- |

:--- | :--- | :--- | | C-1 ( α / β ) | 92.5 / 96.4 | 5.20 / 4.62 | Negligible | | C-2 | 71.8 | 3.50 | Negligible

| | C-3 | 73.1 | 3.70 | Negligible | | C-4 | 69.8 | 3.45 | Negligible | | C-5 | 71.2 | 3.85 | +1.5 ( 13C )

| | C-6 | 67.4 | 4.15 - 4.30 | +6.0 ( 13C ) / +0.5 ( 1H ) |

Note: The massive +6.0 ppm shift at C-6 is the primary diagnostic marker for successful

regioselective sulfation.
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Table 2: ESI-MS/MS Negative Mode Peak Assignments | m/z Value | Ion Assignment |

Cleavage Mechanism | | :--- | :--- | :--- | | 259.0 | [M−H]− | Deprotonation of the intact sulfate

ester | | 179.0 | [M−H−SO3​]− | Neutral loss of sulfur trioxide via CID | | 162.0 | [M−H−HSO4​]− |

Loss of hydrogen sulfate | | 96.9 | [HSO4​]− | Heterolytic cleavage of the C-O bond | | 79.9 |

[SO3​]∙− | Homolytic cleavage of the O-S bond |

Conclusion
The synthesis of D-glucose 6-sulfate requires precise manipulation of kinetic parameters to

overcome the inherent lack of regioselectivity in unprotected carbohydrates. By utilizing the

SO3​⋅Py complex in anhydrous DMF and enforcing strict in-process pH controls, researchers

can reliably generate high-purity G6S. Subsequent orthogonal validation via downfield 13C

NMR shifts and negative-mode ESI-MS fragmentation ensures the structural integrity required

for downstream pharmaceutical and biochemical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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